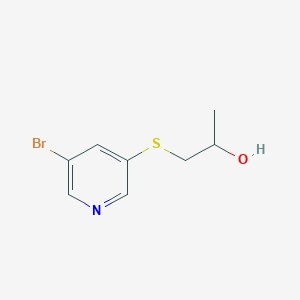
1-(5-Bromo-3-pyridylthio)propan-2-ol
Cat. No. B8369690
M. Wt: 248.14 g/mol
InChI Key: WOIKSQKSBIJFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06627648B1
Procedure details


A hot solution of the mixture of (2-(5-bromo(3-pyridylthio))isopropyl)methylamine and (2-(5-bromo(3-pyridylthio))propyl)methylamine (1.01 g, 3.867 mmol) in ethanol (15 mL) was treated in one portion with galactaric acid (0.406 g, 1.937 mmol). Water (3 mL) was added drop-wise, while warming the solution to reflux. To remove some white, insoluble solids, the warm solution was filtered through a glass wool plug, washing the filter plug with a warm solution of ethanol-water (4:1, v/v) (5 mL). The filtrate was diluted with ethanol (22.5 mL). The mixture was allowed to cool to ambient temperature and was allowed to stand for 16 h. The resulting solids were filtered, washed with ethanol (2×5 mL), and vacuum dried at 45° C. to give 0.512 g (36.1%) of light-beige, crystalline flakes, mp 146.5-149.5° C. Analysis indicated a 57:41 mixture of (2-(5-bromo(3-pyridylthio))-isopropyl)methylamine hemigalactarate and (2-(5-bromo(3-pyridylthio))propyl)methylamine hemigalactarate. The compound exhibits a Ki of 5500 nM.
[Compound]
Name
(2-(5-bromo(3-pyridylthio))isopropyl)methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
(2-(5-bromo(3-pyridylthio))propyl)methylamine
Quantity
1.01 g
Type
reactant
Reaction Step One




[Compound]
Name
(2-(5-bromo(3-pyridylthio))-isopropyl)methylamine hemigalactarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
(2-(5-bromo(3-pyridylthio))propyl)methylamine hemigalactarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([S:8][CH:9]([CH3:13])CNC)[CH:5]=[N:6][CH:7]=1.O=[C:15](O)[C@@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)O.[OH2:28].O=C(O)[C@@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)O.BrC1C=C(SC(C)CNC)C=NC=1.BrC1C=C(SC(C)CNC)C=NC=1>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([S:8][CH2:9][CH:13]([OH:28])[CH3:15])[CH:5]=[N:6][CH:7]=1 |f:3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
(2-(5-bromo(3-pyridylthio))isopropyl)methylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
(2-(5-bromo(3-pyridylthio))propyl)methylamine
|
|
Quantity
|
1.01 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=NC1)SC(CNC)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.406 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@@H](O)[C@H](O)C(=O)O)O
|
Step Three
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
(2-(5-bromo(3-pyridylthio))-isopropyl)methylamine hemigalactarate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
(2-(5-bromo(3-pyridylthio))propyl)methylamine hemigalactarate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@@H](O)[C@H](O)C(=O)O)O.BrC=1C=C(C=NC1)SC(CNC)C.BrC=1C=C(C=NC1)SC(CNC)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while warming the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To remove some white, insoluble solids
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the warm solution was filtered through a glass wool plug
|
WASH
|
Type
|
WASH
|
|
Details
|
washing the filter plug with a warm solution of ethanol-water (4:1
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with ethanol (22.5 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol (2×5 mL), and vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 45° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 0.512 g (36.1%) of light-beige, crystalline flakes, mp 146.5-149.5° C
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C=NC1)SCC(C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
